molecular formula C4H9LiN2Si B14426566 Lithium, [diazo(trimethylsilyl)methyl]- CAS No. 84645-45-4

Lithium, [diazo(trimethylsilyl)methyl]-

Cat. No.: B14426566
CAS No.: 84645-45-4
M. Wt: 120.2 g/mol
InChI Key: VANMFGKYFWMORF-UHFFFAOYSA-N
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Description

Lithium, [diazo(trimethylsilyl)methyl]- is an organolithium compound that is also classified as an organosilicon compound. It has the empirical formula LiCH₂Si(CH₃)₃ and is known for its unique reactivity and versatility in organic synthesis. This compound is often used as a reagent in various chemical reactions due to its ability to form strong bonds with carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium, [diazo(trimethylsilyl)methyl]- is typically prepared by the lithiation of trimethylsilyldiazomethane using butyllithium. The reaction can be represented as follows: [ \text{(CH₃)₃SiCHN₂ + BuLi → (CH₃)₃SiCLiN₂ + BuH} ] This reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the product .

Industrial Production Methods: While the compound is primarily synthesized in laboratory settings for research purposes, its industrial production involves similar lithiation processes. The use of butyllithium and other lithium reagents is common in large-scale synthesis, with careful control of reaction conditions to maintain product purity and yield .

Chemical Reactions Analysis

Types of Reactions: Lithium, [diazo(trimethylsilyl)methyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler lithium compounds.

    Substitution: The diazo group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and peroxides.

    Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or other nucleophiles are used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Lithium, [diazo(trimethylsilyl)methyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which lithium, [diazo(trimethylsilyl)methyl]- exerts its effects involves the formation of strong lithium-carbon bonds. These bonds are highly reactive and can participate in various chemical transformations. The compound acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This reactivity is facilitated by the presence of the diazo group, which stabilizes the lithium-carbon bond and enhances its reactivity .

Comparison with Similar Compounds

    (Trimethylsilyl)methyllithium: This compound has a similar structure but lacks the diazo group.

    Lithium bis(trimethylsilyl)amide: Another organolithium compound with different reactivity.

Uniqueness: Lithium, [diazo(trimethylsilyl)methyl]- is unique due to the presence of the diazo group, which imparts distinct reactivity and stability. This makes it particularly useful in reactions that require strong nucleophiles and stable intermediates .

Properties

CAS No.

84645-45-4

Molecular Formula

C4H9LiN2Si

Molecular Weight

120.2 g/mol

IUPAC Name

lithium;diazomethyl(trimethyl)silane

InChI

InChI=1S/C4H9N2Si.Li/c1-7(2,3)4-6-5;/h1-3H3;/q-1;+1

InChI Key

VANMFGKYFWMORF-UHFFFAOYSA-N

Canonical SMILES

[Li+].C[Si](C)(C)[C-]=[N+]=[N-]

Origin of Product

United States

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